Nutlin-1
Overview
Description
Nutlin-1 is a small molecule that belongs to the class of cis-imidazoline analogs. It is primarily known for its ability to inhibit the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nutlin-1 involves multiple steps, starting with the preparation of the imidazoline core. The key steps include:
Formation of the Imidazoline Ring: This is typically achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions: The imidazoline ring is then functionalized with various substituents, such as chlorophenyl and methoxyphenyl groups, through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the functionalized imidazoline with a piperazine derivative under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nutlin-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the imidazoline ring or other functional groups, potentially altering the compound’s activity.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Nutlin-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study protein-protein interactions, particularly the MDM2-p53 interaction.
Biology: It is employed in cell biology research to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: this compound has shown promise in preclinical studies as a potential anti-cancer agent, particularly for tumors with wild-type p53. It is also used to study the mechanisms of drug resistance in cancer cells.
Mechanism of Action
Nutlin-1 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes and activates p53, leading to the transcription of p53 target genes involved in cell cycle arrest and apoptosis. The activation of p53 induces a growth-inhibiting state called senescence in cancer cells, making this compound particularly effective against tumors with normal p53 function .
Comparison with Similar Compounds
Nutlin-1 is part of a family of compounds known as Nutlins, which include Nutlin-2 and Nutlin-3. While all Nutlins share the same core structure and mechanism of action, they differ in their potency and selectivity:
Nutlin-2: Similar to this compound but with slight variations in substituents, leading to differences in biological activity.
This compound is unique in its specific substituent pattern, which contributes to its distinct biological properties and makes it a valuable tool in research.
Properties
Molecular Formula |
C32H34Cl2N4O4 |
---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1 |
InChI Key |
IYDMGGPKSVWQRT-IHLOFXLRSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nutlin-1; Nutlin 1; Nutlin1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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